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Compound of Interest

Compound Name: 3-Methoxypropanal

Cat. No.: B1583901

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Methoxypropanal (CAS No: 2806-84-0), a key chemical intermediate. The information
presented herein is essential for the identification, characterization, and quality control of this
compound in research and drug development settings. This document details Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized
experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Methoxypropanal. This data
is crucial for confirming the molecular structure and purity of the compound.

Table 1: *H NMR Spectroscopic Data (Solvent: CDCIs)

Assignment Chemical Shift (5, Lo Coupling Constant
Multiplicity

(Proton) ppm) (J, H2)

H-1 (CHO) ~9.78 Triplet (t) ~1.8

H-2 (CH2) ~2.75 Triplet of triplets (tt) ~5.5,1.8

H-3 (CH2) ~3.70 Triplet () ~5.5

H-4 (OCHs) ~3.35 Singlet (s)
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Note: *H NMR data is based on typical chemical shifts for similar structural motifs. Actual
experimental values may vary slightly.

Table 2: 13C NMR Spectroscopic Data (Solvent: CDCI3)[1][2]

Assignment (Carbon) Chemical Shift (6, ppm)
C-1 (CHO) ~201.8

C-2 (CH2) ~43.5

C-3 (CH2) ~68.0

C-4 (OCHs) ~58.9

Data sourced from publicly available spectra.[1][2]

Table 3: IR Spectroscopic Data

. Characteristic Absorption .
Functional Group 5 ( 1 Intensity
ange (cm~

C-H Stretch (Aldehyde) 2850 - 2750 Medium

C=0 Stretch (Aldehyde) 1740 - 1720 Strong

C-H Stretch (Alkyl) 2950 - 2850 Medium to Strong
C-O Stretch (Ether) 1150 - 1085 Strong

These are characteristic absorption ranges for the functional groups present in 3-
Methoxypropanal.[3]

Table 4: Mass Spectrometry Data (Electron lonization - El)
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m/z Value Interpretation Relative Abundance

88 [M]* (Molecular lon) Low

[M - CH20]* (McLafferty

>8 Rearrangement) High

57 [M - OCHs]* Medium

45 [CH20CHs]* High (Often Base Peak)
29 [CHO]* Medium

Fragmentation patterns are predicted based on the structure and common fragmentation
pathways for aldehydes and ethers.[4] The molecular weight of 3-Methoxypropanal is 88.11
g/mol .[1][5][6]

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.
Objective: To determine the carbon-hydrogen framework of the 3-Methoxypropanal molecule.
Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of 3-Methoxypropanal in a suitable
deuterated solvent (e.g., CDCIs) in a 5 mm NMR tube.[7] The use of a deuterated solvent is
crucial to avoid large solvent signals in the *H NMR spectrum.[8] An internal standard such
as tetramethylsilane (TMS) is often added for chemical shift referencing (0.00 ppm).[7][9]

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[8]
e 1H NMR Acquisition:
o Acquire a one-dimensional *H NMR spectrum.

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).[8]
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o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

o Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and
baseline correction.

o Integrate the signals to determine the relative number of protons for each resonance.[8]

e 13C NMR Acquisition:
o Acquire a one-dimensional proton-decoupled 3C NMR spectrum.

o Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
220 ppm).[8]

Objective: To identify the functional groups present in the 3-Methoxypropanal molecule.
Methodology:

o Sample Preparation: As 3-Methoxypropanal is a liquid, a small drop can be placed between
two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[8]

e Acquisition:

[¢]

Record a background spectrum of the empty salt plates.

o

Place the sample "sandwich" in the spectrometer's sample holder.

[e]

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm~—1).[8]

o

The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule (e.g., C=0, C-O, C-H).[8]

Objective: To determine the molecular weight and fragmentation pattern of the 3-
Methoxypropanal molecule.
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Methodology:

o Sample Introduction: Introduce a small amount of the volatile 3-Methoxypropanal into the
mass spectrometer, typically via a gas chromatography (GC) column for separation and
introduction (GC-MS).[8][10]

« lonization: lonize the sample using Electron lonization (El) at a standard energy of 70 eV.[10]

e Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).[8]

o Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion
abundance versus m/z.

e Data Analysis:
o Identify the molecular ion peak ([M]*) to confirm the molecular weight.

o Analyze the fragmentation pattern by identifying major fragment ions. This pattern
provides structural information and acts as a "fingerprint" for the compound.[11]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 3-
Methoxypropanal using the described spectroscopic techniques.
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Spectroscopic Analysis Workflow for 3-Methoxypropanal
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Caption: Workflow for the structural elucidation of 3-Methoxypropanal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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